3-((3,5-Dimethylphenyl)sulfonyl)-1H-indole-2-carboxylic acid

Catalog No.
S16159378
CAS No.
M.F
C17H15NO4S
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((3,5-Dimethylphenyl)sulfonyl)-1H-indole-2-carbo...

Product Name

3-((3,5-Dimethylphenyl)sulfonyl)-1H-indole-2-carboxylic acid

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-1H-indole-2-carboxylic acid

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C17H15NO4S/c1-10-7-11(2)9-12(8-10)23(21,22)16-13-5-3-4-6-14(13)18-15(16)17(19)20/h3-9,18H,1-2H3,(H,19,20)

InChI Key

LRBMTSWHVUZMFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=C(NC3=CC=CC=C32)C(=O)O)C

3-((3,5-Dimethylphenyl)sulfonyl)-1H-indole-2-carboxylic acid is a synthetic compound characterized by the presence of an indole ring, a sulfonyl group, and a carboxylic acid functional group. Its molecular formula is C17H15NO4SC_{17}H_{15}NO_4S and it has a molecular weight of 345.37 g/mol. The compound features a 3,5-dimethylphenyl group attached to the sulfonyl moiety, which contributes to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural similarity to other biologically active indole derivatives.

The reactivity of 3-((3,5-Dimethylphenyl)sulfonyl)-1H-indole-2-carboxylic acid can be attributed to its functional groups. The carboxylic acid can participate in typical acid-base reactions, while the sulfonyl group can act as an electrophile in nucleophilic substitution reactions. Additionally, the indole moiety can undergo electrophilic aromatic substitution, making it versatile for further derivatization.

Synthesis of 3-((3,5-Dimethylphenyl)sulfonyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the indole structure followed by sulfonation. The general synthesis pathway may include:

  • Formation of Indole: Starting from readily available precursors such as phenylhydrazine and α-keto acids.
  • Sulfonation: Introducing the sulfonyl group using reagents like sulfur trioxide or chlorosulfonic acid.
  • Carboxylation: Finally, converting an appropriate intermediate into the carboxylic acid form through hydrolysis or direct carboxylation techniques.

The primary applications of 3-((3,5-Dimethylphenyl)sulfonyl)-1H-indole-2-carboxylic acid lie in medicinal chemistry and pharmacology. Its potential as an anticancer agent makes it a candidate for drug development. Additionally, compounds with similar structures are often investigated for their roles in biochemical pathways and as therapeutic agents against various diseases.

Interaction studies are critical for understanding how 3-((3,5-Dimethylphenyl)sulfonyl)-1H-indole-2-carboxylic acid interacts with biological targets. Preliminary studies on similar compounds indicate that they may interact with proteins involved in cell signaling pathways, such as kinases or transcription factors . Further research is needed to elucidate specific interactions and mechanisms of action for this compound.

Several compounds share structural features with 3-((3,5-Dimethylphenyl)sulfonyl)-1H-indole-2-carboxylic acid. These include:

Compound NameStructureKey Features
5-Chloro-1H-indole-2-carboxylic acidIndole ring with carboxylic acidAnticancer activity
Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylateMethyl ester derivativeSolubility enhancements
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acidChlorinated indolePotential anti-inflammatory properties

These compounds highlight the diversity within the indole family while showcasing the unique characteristics of 3-((3,5-Dimethylphenyl)sulfonyl)-1H-indole-2-carboxylic acid due to its specific substituents and functional groups.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

329.07217913 g/mol

Monoisotopic Mass

329.07217913 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-15

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